molecular formula C9H9Cl B1582996 Cinnamyl chloride CAS No. 21087-29-6

Cinnamyl chloride

Cat. No. B1582996
CAS RN: 21087-29-6
M. Wt: 152.62 g/mol
InChI Key: IWTYTFSSTWXZFU-QPJJXVBHSA-N
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Description

Synthesis Analysis

Cinnamyl chloride can be synthesized through various methods. One such method involves the reaction of cinnamoyl chloride with styryl carbinol in the presence of dry ether and triethylamine . Another method involves the reaction of cinnamyl chloride with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst in THF .


Molecular Structure Analysis

The molecular structure of cinnamyl chloride consists of a cinnamoyl group attached to a chloride atom. The molecular formula is C9H7ClO and the molecular weight is 152.62 .


Chemical Reactions Analysis

Cinnamyl chloride reacts regioselectively with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst in THF to afford the α-substitution product . It has also been used in the enantioselective total synthesis of helioporins C and E, bioactive marine diterpenes .


Physical And Chemical Properties Analysis

Cinnamyl chloride is a liquid with a molecular weight of 152.62. Its linear formula is C6H5CH=CHCH2Cl . The density of cinnamyl chloride is 1.096 g/mL at 25 °C . The boiling point is 108 °C/12 mmHg and the melting point is -19 °C .

Scientific Research Applications

Catalyst in Electrocarboxylation

Cinnamyl chloride has been used in electrocarboxylation reactions. Wu et al. (2019) synthesized an active catalyst, [Cu]@Ag composite, and used it as a cathode for the electrocarboxylation of cinnamyl chloride with CO2, resulting in β,γ-unsaturated carboxylic acids with excellent yield and moderate selectivity (Wu et al., 2019).

Application in Buchwald–Hartwig Amination

Cinnamyl chloride is utilized in the Buchwald–Hartwig amination process. Tardiff and Stradiotto (2012) reported the application of the [Pd(cinnamyl)Cl]2/Mor-DalPhos catalyst system in the amination of (hetero)aryl chlorides, demonstrating its efficiency under various conditions including aqueous and solvent-free environments (Tardiff & Stradiotto, 2012).

Synthesis of Flavors and Fragrances

Tomke and Rathod (2015) focused on the synthesis of cinnamyl acetate, a compound known for its use in flavors and fragrances. They employed ultrasound-assisted lipase catalysis for the transesterification of cinnamyl alcohol and vinyl acetate, optimizing parameters for higher yield (Tomke & Rathod, 2015).

Role in Esterification Reactions

Cinnamyl chloride is involved in esterification reactions. Dong et al. (2017) used a novel esterase from Acinetobacter hemolyticus for the biocatalytic synthesis of cinnamyl acetate, highlighting its potential in nonaqueous systems (Dong et al., 2017).

Involvement in Allylic Etherification

Siddappa et al. (2014) explored the use of (RuCp*Cl2)2 as a precatalyst in allylic etherification of cinnamyl chlorides, achieving high regioselectivity. This study provides insights into the mechanism and potential applications in synthesis processes (Siddappa et al., 2014).

Surface Modification of Fumed Silica

Kawamura et al. (2016) reported the use of cinnamyl chloride in the surface modification of fumed silica. They demonstrated that introducing cinnamyl chloride on the fumed silica surface allows for functional aggregation under optical irradiation (Kawamura et al., 2016).

Synthesis of Diarylpent-4-enamides

Dickson et al. (2012) synthesized 2,3-syn-diarylpent-4-enamides via acyl-Claisen rearrangements of substituted cinnamyl morpholines, demonstrating its application in the synthesis of complex organic compounds (Dickson et al., 2012).

As a Pre-Catalyst in Aryl Amination

Chartoire et al. (2012) highlighted the use of [Pd(IPr*)(cinnamyl)Cl] as a pre-catalyst in Buchwald–Hartwig amination, emphasizing its high efficiency in coupling reactions at low temperatures and catalyst loadings (Chartoire et al., 2012).

Role in Synthesis of Cinnamyl Acetate

Yadav and Devendran (2012) studied the lipase-catalyzed synthesis of cinnamyl acetate, a flavor and fragrance ingredient. They optimized various parameters for efficient transesterification, demonstrating an efficient process compared to chemical catalysis (Yadav & Devendran, 2012).

Corrosion Inhibition in Copper Foils

Zhao et al. (2020) explored the use of cinnamyl alcohol, derived from cinnamyl chloride, as a corrosion inhibitor in copper foils. They demonstrated its effectiveness and elucidated the mechanism of action, contributing to the field of material science (Zhao et al., 2020).

Development of Aromatase Inhibitors

McNulty et al. (2014) synthesized a novel class of cinnamyl-containing 1,4,5-triazole, demonstrating potent inhibition of human aromatase. This research provides valuable insights into the development of selective inhibitors for therapeutic applications (McNulty et al., 2014).

Antagonistic Effects Against Nematodes

Nguyen et al. (2012) investigated the use of Cinnamomum aromaticum and its active compound, cinnamyl acetate, for controlling Meloidogyne incognita in agriculture. This study highlights the potential of cinnamyl chloride derivatives in pest management (Nguyen et al., 2012).

Anti-Cancer Activity

Reddy et al. (2015) studied the anti-cancer potential of cinnamyl sulfonamide hydroxamate derivatives, showing significant activity against colon adenocarcinoma. This research contributes to the exploration of new therapeutic agents in cancer treatment (Reddy et al., 2015).

Catalytic Role in Allylation and Carbonylation

Roman (2015) discussed the use of Palladium(π‐cinnamyl) Chloride Dimer in various chemical reactions, including allylation and CH carbonylation, emphasizing its significance in synthetic chemistry (Roman, 2015).

Pharmacological Review of Cinnamomum verum

Singh et al. (2020) provided a comprehensive review of Cinnamomum verum, highlighting the pharmacological significance of its compounds, including cinnamyl acetate, in various medical applications (Singh et al., 2020).

Safety And Hazards

Cinnamyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

[(E)-3-chloroprop-1-enyl]benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
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InChI Key

IWTYTFSSTWXZFU-QPJJXVBHSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCl
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9Cl
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DSSTOX Substance ID

DTXSID70175315
Record name Cinnamyl chloride
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Molecular Weight

152.62 g/mol
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Physical Description

Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS]
Record name Cinnamyl chloride
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Record name trans-Cinnamyl chloride
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Product Name

Cinnamyl chloride

CAS RN

21087-29-6, 2687-12-9
Record name Cinnamyl chloride
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Record name Benzene, (3-chloro-1-propen-1-yl)-
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Record name (3-chloroprop-1-enyl)benzene
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Record name CINNAMYL CHLORIDE
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Synthesis routes and methods

Procedure details

According to the same manner as described in Example 6, p-chloromethylstyrene (82.5 g, 0.541 mole) and styrene (18.8 g, 0.181 mole) were polymerized by using azobis-iso-butyronitrile (1 g) to obtain a copolymer of chloromethylstyrene and styrene as white powder, yield 80%. The structure was confirmed by IR and NMR spectra.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,780
Citations
IS Koo, SK An, K Yang, I Lee… - Journal of Physical …, 2002 - Wiley Online Library
Solvolytic rate constants (k) at 25 C are reported for solvolyses of cinnamyl chloride (1) in binary mixtures of water with acetone, ethanol, methanol, methanol‐d and 2,2,2‐…
Number of citations: 16 onlinelibrary.wiley.com
LF Hatch, HE Alexander - Journal of the American Chemical …, 1950 - ACS Publications
… of cinnamyl chloride but none has noted the geometrical configuration of the chloride involved. The present paper describes the preparation of both cis- and trans- cinnamyl chloride …
Number of citations: 28 pubs.acs.org
LX Wu, YG Zhao, YB Guan, H Wang, YC Lan, H Wang… - RSC …, 2019 - pubs.rsc.org
… To verify our speculation, the electroreduction of cinnamyl chloride at different electrodes … It is derived from the 2e − reduction of cinnamyl chloride. However, the 2e − reduction peak …
Number of citations: 24 pubs.rsc.org
H Gilman, SA Harris - Journal of the American Chemical Society, 1927 - ACS Publications
… A Grignard reagent is formed when cinnamyl chloride reacts with magnesium in ether. This RMgX compound is not the cinnamylmagnesium chloride which they postulate in the …
Number of citations: 3 pubs.acs.org
H Gilman, SA Harris - … des Travaux Chimiques des Pays‐Bas, 1931 - Wiley Online Library
… from cinnamyl chloride… cinnamyl chloride, conditions have also been determined for the preparation of the chloride in high yieIds. The Grignard reagent prepared from cinnamyl chloride …
Number of citations: 19 onlinelibrary.wiley.com
XH Lu, QH Xia, SY Fang, B Xie, B Qi, ZR Tang - Catalysis letters, 2009 - Springer
… The best result of cinnamyl chloride catalyzed by 5:1 … cinnamyl chloride displayed the similar regularity with temperature. For example, below 343 K 32.15 mol% of the cinnamyl chloride …
Number of citations: 23 link.springer.com
H Gilman, SA Harris - Journal of the American Chemical Society, 1931 - ACS Publications
… 1 In its reaction with magnesium and ether, cinnamyl chloride might be expected to give cinnamylmagnesium chloride, C6H6CH= CHCH2MgCl. How-ever, the products obtained from …
Number of citations: 9 pubs.acs.org
MS Kharasch, FL LAMBERT… - The Journal of Organic …, 1945 - ACS Publications
… ® Cinnamyl chloride was added to a mixture of the … cinnamyl chloride. Metallic halides exert a profound effect on the reaction between methylmagnesium bromide and cinnamyl chloride…
Number of citations: 64 pubs.acs.org
FF Caserio, GE Dennis, RH DeWolfe… - Journal of the American …, 1955 - ACS Publications
… of 1 M concentrations of reactants changes the polarity of the medium and results in the product ion of a mixture of 60% cinnamyl chloride and 40% -phenylallyl chloride from the …
Number of citations: 56 pubs.acs.org
S Florio, L Troisi, V Capriati… - European Journal of …, 2000 - Wiley Online Library
… Lithiation of trans-cinnamyl chloride 1 (Scheme 1) with lithium diisopropylamide (LDA) in … lithiated cinnamyl chloride dimerizes or couples with its precursor, to give acetylide 2.[9] It is the …

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